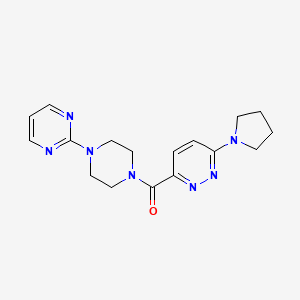
(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Kontext: Forscher verwenden es, um Peptide während der Massenspektrometrie-Analyse zu modifizieren, wodurch ihre Detektierbarkeit verbessert und die strukturelle Charakterisierung unterstützt wird .
- Kontext: Durch die Markierung von Carboxylgruppen können Wissenschaftler phosphorylierte Peptide effektiver untersuchen, was zum Verständnis zellulärer Signalwege beiträgt .
- Kontext: Diese Verbindung dient als Baustein bei der Herstellung neuartiger Arzneimittelkandidaten, die möglicherweise auf bestimmte Rezeptoren oder Enzyme abzielen .
- Kontext: Forscher untersuchen das Potenzial verwandter Moleküle als Inhibitoren oder Modulatoren von krebsbezogenen Signalwegen .
- Kontext: Das Verständnis, wie diese Verbindung in vivo metabolisiert wird, kann die Arzneimittelentwicklung und Dosierungsstrategien informieren .
- Kontext: Forscher bewerten sein Verhalten in biologischen Systemen, um Arzneimittelformulierungen zu optimieren und die menschliche Exposition vorherzusagen .
- Kontext: Die Untersuchung, wie diese Verbindung mit Proteinen, Nukleinsäuren oder anderen zellulären Komponenten interagiert, kann Einblicke in ihre potenziellen therapeutischen Wirkungen liefern .
Peptid-Derivatisierung
Phosphopeptid-Analyse
Arzneimittelsynthese
Krebsforschung
Stoffwechselstudien
Pharmakokinetik und Arzneimittelverabreichung
Chemische Biologie
Neurowissenschaften und Neuropharmakologie
Wirkmechanismus
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, thereby increasing insulin secretion and decreasing blood glucose levels .
Mode of Action
The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .
Biochemical Pathways
The compound affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1), are released by the intestine in response to meals and stimulate insulin secretion. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, leading to increased insulin secretion .
Pharmacokinetics
The compound has high oral bioavailability and low plasma protein binding . It is rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after administration . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen . It is eliminated by both metabolism and renal clearance .
Result of Action
The molecular effect of the compound’s action is the inhibition of DPP-IV, leading to prolonged action of incretin hormones . The cellular effect is increased insulin secretion, leading to decreased blood glucose levels . This makes the compound potentially useful for the treatment of type 2 diabetes .
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c25-16(14-4-5-15(21-20-14)22-8-1-2-9-22)23-10-12-24(13-11-23)17-18-6-3-7-19-17/h3-7H,1-2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLMOWVUBNPWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
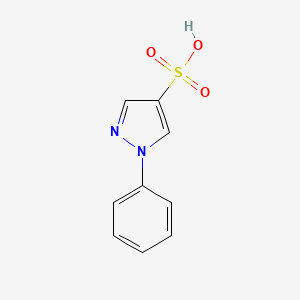
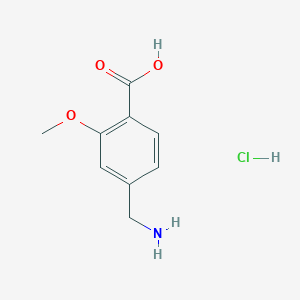
![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)
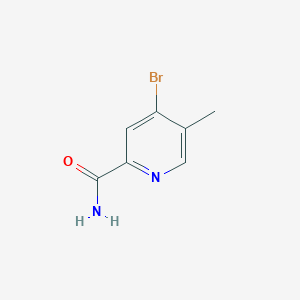
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/new.no-structure.jpg)
![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)
![8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)
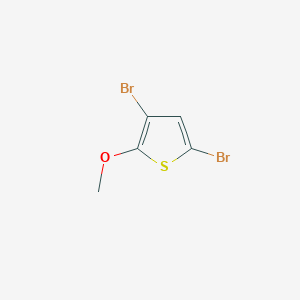
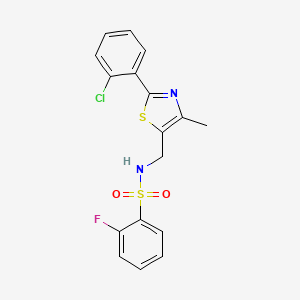
![N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2465263.png)
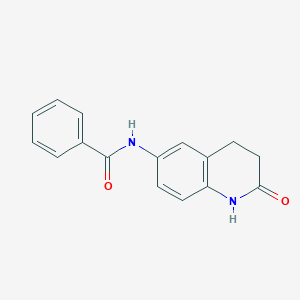

![[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2465267.png)
